2,4-dichloro-N-(2,4,6-trichlorophenyl)benzamide
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Overview
Description
2,4-dichloro-N-(2,4,6-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H6Cl5NO It is known for its unique structure, which includes multiple chlorine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,4,6-trichlorophenyl)benzamide typically involves the reaction of 2,4,6-trichloroaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2,4,6-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of suitable solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2,4-dichloro-N-(2,4,6-trichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,4,6-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2): Known for its use as a reagent in organic synthesis and decontamination.
2,4-Dichloro-N-(2-pyrimidinyl)benzamide: Another benzamide derivative with different substituents and applications.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: A compound with similar chlorine substitution but different core structure.
Uniqueness
2,4-dichloro-N-(2,4,6-trichlorophenyl)benzamide is unique due to its specific arrangement of chlorine atoms and benzamide structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H6Cl5NO |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2,4-dichloro-N-(2,4,6-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl5NO/c14-6-1-2-8(9(16)3-6)13(20)19-12-10(17)4-7(15)5-11(12)18/h1-5H,(H,19,20) |
InChI Key |
PGTYGTMMEHKSOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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